1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione
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Overview
Description
1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a heterocyclic compound that belongs to the pyrimidopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused with another pyrimidine ring, forming a unique scaffold that can interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione can be achieved through several methods. One common approach involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes in a molar ratio of 1:1:2. This reaction yields the pyrimido[4,5-d]pyrimidin-2,4-dione ring system . Another method involves the use of diamines and formalin in a molar ratio of 2:1:4 to produce bis-pyrimido[4,5-d]pyrimidin-2,4-diones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with alkylamines or arylamines to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 or Ag(C5H5N)2MnO4 in liquid ammonia.
Reduction: NaBH4 in an appropriate solvent.
Substitution: Alkylamines or arylamines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 7-amino derivatives.
Reduction: Reduced pyrimidopyrimidine derivatives.
Substitution: Alkyl or aryl-substituted pyrimidopyrimidine derivatives.
Scientific Research Applications
1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-tumor, anti-bacterial, anti-viral, and anti-inflammatory agent.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly targeting tyrosine kinase and dihydrofolate reductase.
Industrial Applications: It is used in the development of fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of various enzymes, including tyrosine kinase and dihydrofolate reductase . By inhibiting these enzymes, the compound can interfere with cellular processes such as DNA replication and protein synthesis, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione: This compound is structurally similar but lacks the butyl group at the 1-position.
Pyrido[2,3-d]pyrimidin-5-one: Another similar compound with a different fused ring system.
Uniqueness
1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione is unique due to its specific substitution pattern and the presence of the butyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
92572-36-6 |
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Molecular Formula |
C10H12N4O3 |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
1-butyl-8H-pyrimido[4,5-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C10H12N4O3/c1-2-3-4-14-7-6(5-11-9(16)12-7)8(15)13-10(14)17/h5H,2-4H2,1H3,(H,11,12,16)(H,13,15,17) |
InChI Key |
MDUHUSNSWRJPBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=NC(=O)N2)C(=O)NC1=O |
Origin of Product |
United States |
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